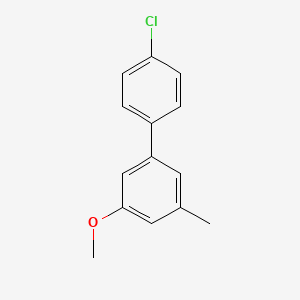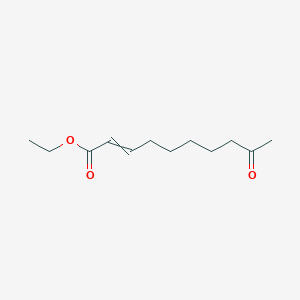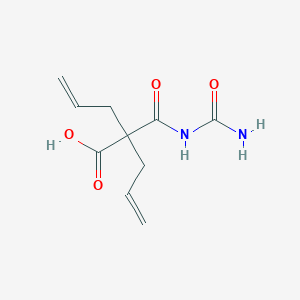
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound that features both carbamoyl and alkenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid typically involves multi-step organic reactions. One possible route could involve the alkylation of a carbamoyl precursor with an alkenyl halide, followed by a series of functional group transformations to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The alkenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkenyl group could yield epoxides, while reduction of the carbamoyl groups could yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)butanoic acid
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)hexanoic acid
Uniqueness
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which may confer distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
55038-14-7 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(carbamoylcarbamoyl)-2-prop-2-enylpent-4-enoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-5-10(6-4-2,8(14)15)7(13)12-9(11)16/h3-4H,1-2,5-6H2,(H,14,15)(H3,11,12,13,16) |
Clave InChI |
IFITURKHEOYYEJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)(C(=O)NC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
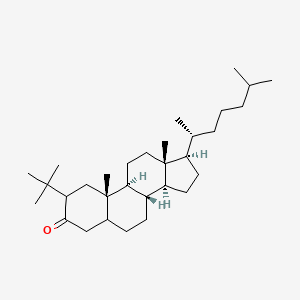
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
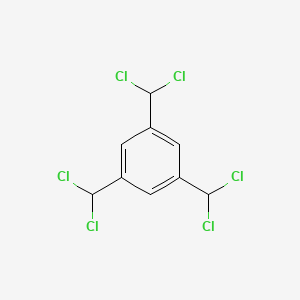
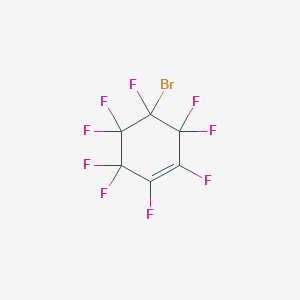
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
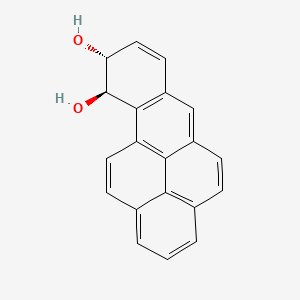
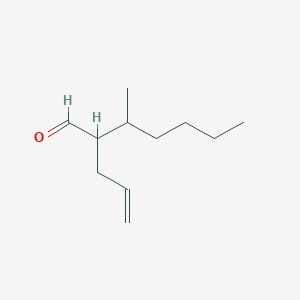
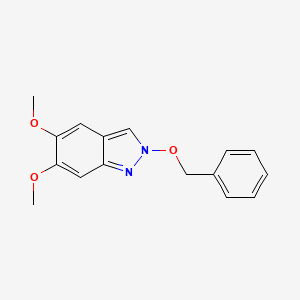
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

